2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
Description
This compound features a 6-fluoro-substituted indole core linked via an acetamide group to a 3-hydroxyphenyl moiety. Such structural features are common in pharmacologically active indole derivatives, which are explored for applications ranging from antioxidants to receptor modulators .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-5-4-11-6-7-19(15(11)8-12)10-16(21)18-13-2-1-3-14(20)9-13/h1-9,20H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBAHSXSGVSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The acylation of the indole nitrogen with 3-hydroxyphenylacetic acid chloride in the presence of a base like triethylamine yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes using high-purity reagents, controlling reaction temperature and time, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Positional Isomerism: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl
The compound 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide () differs only in the hydroxyl group’s position on the phenyl ring (4- vs. 3-). This positional change alters hydrogen-bonding interactions and solubility.
Halogen Substitution: Fluoro vs. Chloro
- 2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide () replaces fluorine with chlorine.
- 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide () introduces a second indole moiety, increasing molecular weight and complexity. Such modifications could impact pharmacokinetics, such as absorption and half-life .
Substituents on the Acetamide Nitrogen
- N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide () incorporates a thiadiazole heterocycle. This introduces additional hydrogen-bonding sites and may enhance binding to targets like enzymes or receptors compared to the simpler phenyl group .
- N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () uses an ethylamino linker with dual aryl groups. The extended linker and methoxy substituent could improve water solubility and metabolic stability .
Functional Group Modifications
- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives () feature a hydroxyimino group on the indole. These compounds exhibit notable antioxidant activity (e.g., DPPH assay IC₅₀ ≈ 12–15 µM), suggesting that electron-donating groups enhance radical scavenging. The target compound’s 3-hydroxyphenyl group may offer similar benefits but with distinct electronic effects due to fluorine .
- 2-(6-Methyl-1H-indol-3-yl)acetic acid () replaces the acetamide with a carboxylic acid. Amides generally exhibit better metabolic stability than carboxylic acids, which are prone to glucuronidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
